5-Fluoro-2-methylphenyl isocyanate
Description
Significance of Aryl Isocyanates in Chemical Synthesis and Applied Chemistry
Aryl isocyanates are organic compounds containing the isocyanate functional group (–N=C=O) attached to an aromatic ring. This functional group is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. wikipedia.orgrsc.org This reactivity is the basis for their extensive use in chemical synthesis.
The most prominent application of aryl isocyanates is in the production of polyurethane polymers. wikipedia.org This is achieved through the reaction of a diisocyanate with a polyol (a compound with multiple hydroxyl groups), forming stable urethane (B1682113) linkages. wikipedia.org Beyond polymer chemistry, aryl isocyanates are pivotal in the synthesis of a variety of other important chemical structures. Their reaction with amines yields ureas, while their reaction with water leads to the formation of an unstable carbamic acid which decomposes to an amine and carbon dioxide. wikipedia.org These reactions are fundamental in the creation of pharmaceuticals, agrochemicals, and dyes. nih.gov The versatility and reactivity of aryl isocyanates have established them as indispensable reagents in the toolbox of synthetic organic chemists. rsc.org
Role of Fluorine Substitution in Enhancing Chemical and Biological Properties of Organic Molecules
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their properties. nih.govresearchgate.net Fluorine is the most electronegative element and has a small van der Waals radius, only slightly larger than that of hydrogen. This unique combination of properties allows for the substitution of hydrogen with fluorine often without significant steric alteration of the molecule. nih.gov
The strong carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry, enhances the thermal and metabolic stability of molecules. rsc.org In a pharmaceutical context, this can lead to drugs with longer half-lives and improved bioavailability. acs.org Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn influence a molecule's binding affinity to biological targets. acs.org In materials science, the incorporation of fluorine can lead to polymers with desirable properties such as increased chemical resistance, thermal stability, and hydrophobicity. nih.govresearchgate.netmdpi.comnih.gov
Overview of Research Trajectories for 5-Fluoro-2-methylphenyl Isocyanate and Related Fluorinated Isocyanates
This compound, also known as 4-fluoro-2-isocyanato-1-methylbenzene, is primarily utilized as a specialized organic building block. sigmaaldrich.comchemdad.com Its research applications are not typically focused on the compound itself, but rather on its use as a precursor for the synthesis of more complex molecules with potential applications in various fields.
The presence of the isocyanate group allows for its ready incorporation into larger molecular scaffolds through reactions with nucleophiles. The fluorine and methyl groups on the phenyl ring can fine-tune the electronic and steric properties of the resulting products. For instance, in medicinal chemistry, this compound can be used to introduce a fluorinated methylphenyl moiety into a drug candidate, potentially enhancing its metabolic stability or binding affinity. nih.govacs.org
In materials science, fluorinated isocyanates are of interest for the synthesis of fluorinated polyurethanes. researchgate.netmdpi.comnih.gov These polymers often exhibit enhanced thermal stability, chemical resistance, and specific surface properties like hydrophobicity, making them suitable for high-performance coatings, sealants, and elastomers. nih.govresearchgate.netmdpi.com While specific research detailing the extensive use of this compound is not widespread, its value lies in its potential to contribute to the development of novel compounds in these areas. The general trajectory for such a compound is its application in combinatorial chemistry and lead optimization in drug discovery, and in the formulation of specialty polymers.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₆FNO |
| Molecular Weight | 151.14 g/mol |
| CAS Number | 67191-93-9 |
| Appearance | Clear colorless to light yellow liquid |
| Boiling Point | 186 °C (lit.) |
| Density | 1.176 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.515 (lit.) |
Data sourced from various chemical suppliers. sigmaaldrich.comchemdad.com
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-isocyanato-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAMFLATTKXGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217448 | |
| Record name | 5-Fluoro-o-tolyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67191-93-9 | |
| Record name | 5-Fluoro-2-methylphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67191-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Fluoro-o-tolyl isocyanate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067191939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-o-tolyl isocyanate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-o-tolyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.529 | |
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| Record name | 5-FLUORO-O-TOLYL ISOCYANATE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry
Classical and Contemporary Synthetic Routes to Aryl Isocyanates
The conversion of aromatic amines into isocyanates is a cornerstone of industrial chemistry, primarily for the production of polyurethanes. nwo.nl Historically, this transformation has been dominated by methods involving phosgene (B1210022), though significant research has been dedicated to developing safer, alternative routes.
The most traditional and widely used industrial method for producing aryl isocyanates is the reaction of a primary aromatic amine with phosgene (COCl₂). researchgate.netgoogle.com This process, typically conducted in the gas or liquid phase, involves the formation of a carbamoyl (B1232498) chloride intermediate, which is then thermally decomposed to the isocyanate and hydrogen chloride. google.com While effective, the extreme toxicity of phosgene gas presents significant handling and safety challenges, prompting a search for safer alternatives. nwo.nlnih.gov
Triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), has emerged as a convenient and safer solid substitute for phosgene. nih.gov It can be handled more easily and decomposes into three molecules of phosgene in situ. The reaction of an aniline (B41778) derivative, such as 5-fluoro-2-methylaniline (B146954), with triphosgene in the presence of a base like triethylamine (B128534) or pyridine, provides the corresponding aryl isocyanate. researchgate.netnih.gov This method is widely used in laboratory-scale synthesis due to its practicality. researchgate.netrsc.org A general procedure involves dropwise addition of a solution of the amine and a tertiary amine base to a solution of triphosgene in an inert solvent like dichloromethane. researchgate.netrsc.org
Table 1: Comparison of Phosgenation Agents
| Feature | Phosgene | Triphosgene |
|---|---|---|
| State at STP | Gas | Solid |
| Handling | Extremely toxic, requires specialized equipment | Crystalline solid, easier and safer to handle |
| Stoichiometry | 1 mole amine per 1 mole phosgene | 1 mole triphosgene reacts with 3 moles of amine |
| Application | Large-scale industrial production | Laboratory and smaller-scale synthesis |
Growing safety and environmental concerns have driven the development of phosgene-free routes to isocyanates. researchgate.netrsc.org These methods aim to avoid the use of highly toxic reagents while maintaining high product yields.
Key phosgene-free strategies include:
Thermal Decomposition of Carbamates : This is a prominent alternative pathway where N-aryl carbamates serve as isocyanate precursors. researchgate.net The carbamates themselves can be generated through various means, such as the alcoholysis of N-aryl ureas or the reductive carbonylation of aromatic nitro compounds in the presence of an alcohol. nwo.nlresearchgate.net The subsequent pyrolysis of the carbamate (B1207046) yields the desired isocyanate. nih.gov The choice of catalyst, often based on metals like zinc, is crucial for optimizing the decomposition process. nih.gov
Reaction with Diaryl Carbonates : A process involving the reaction of an organic formamide (B127407) with a diaryl carbonate, followed by thermolysis of the resulting product, can produce organic isocyanates in high yields, sometimes without the need for a catalyst. google.com
Use of Urea (B33335) and Other Carbonyl Sources : Research has explored the use of urea as a carbonyl source to react with amines and alcohols to form N-substituted carbamates, which can then be converted to isocyanates. researchgate.net Catalysts such as TiO₂-Cr₂O₃/SiO₂ have shown effectiveness in this process. researchgate.net Nickel(II) pincer complexes have also been demonstrated to catalyze the formation of isocyanates from amines and cyclic carbonates under mild conditions. researchgate.net
These alternative routes offer the significant advantage of eliminating phosgene, thereby reducing process hazards and the production of corrosive byproducts like HCl. google.comnih.gov
Synthesis of Anilines Precursors to 5-Fluoro-2-methylphenyl Isocyanate
The direct precursor for the synthesis of this compound is 5-fluoro-2-methylaniline. The availability and purity of this substituted aniline are critical for the successful synthesis of the final isocyanate product. Several synthetic routes to 5-fluoro-2-methylaniline have been reported.
One common method involves the reduction of the corresponding nitro compound, 4-fluoro-1-methyl-2-nitrobenzene. A typical procedure uses iron powder in the presence of an acid, such as hydrochloric acid, in a solvent mixture like ethanol (B145695) and water. The reaction mixture is refluxed to facilitate the reduction, followed by workup to isolate the aniline. chemicalbook.com
Table 2: Synthesis of 5-Fluoro-2-methylaniline via Nitro Reduction chemicalbook.com
| Starting Material | Reagents | Conditions | Yield |
|---|
Another sophisticated approach involves a palladium-catalyzed amination of an aryl halide. For instance, a reaction can be conducted using an aryl halide, ammonium (B1175870) sulfate (B86663) as the amine source, and a palladium catalyst with a specific phosphine (B1218219) ligand (e.g., CyPF-tBu). This reaction is carried out in an anhydrous solvent like dioxane in a controlled atmosphere. chemicalbook.comchemicalbook.com
Table 3: Palladium-Catalyzed Synthesis of 5-Fluoro-2-methylaniline chemicalbook.comchemicalbook.com
| Aryl Halide Substrate | Catalyst System | Base | Conditions | Yield |
|---|
Optimization of Reaction Conditions and Yields in Isocyanate Synthesis
Optimizing the synthesis of isocyanates is crucial for maximizing yield, minimizing byproducts, and ensuring process safety. Several parameters significantly influence the outcome of the reaction.
Catalyst Selection : In many phosgene-free routes, particularly those involving carbamate decomposition, the choice of catalyst is paramount. Single-component metal catalysts, especially those based on zinc, are noted for their high activity and cost-effectiveness. nih.gov Composite catalysts can also be employed to enhance yield by modifying the active metal's properties. nih.gov
Reaction Parameters : Temperature, pressure, reaction time, and solvent choice are critical variables that must be carefully controlled. nih.gov For instance, in the thermal decomposition of carbamates, gas-phase reactions may require temperatures ranging from 350 to 550 °C. nih.gov The optimization of these parameters is often achieved through Design of Experiments (DoE) methodologies. mt.com
Process Monitoring : The implementation of Process Analytical Technology (PAT), such as in-line Fourier-transform infrared (FTIR) spectroscopy, allows for real-time monitoring of the reaction progress. mt.comacs.org This enables precise control over the reaction, rapid optimization of conditions, and ensures the quality of the final product by tracking the consumption of reactants (e.g., the amine) and the formation of the isocyanate product (identified by its characteristic -NCO band). mt.comacs.org
Microreactor Technology : Continuous flow synthesis in microreactors offers significant advantages for process intensification. This technology can improve heat management for exothermic reactions, enhance safety, and provide higher productivity in a smaller footprint compared to traditional batch processes. acs.org For example, a continuous flow setup for a related isocyanate synthesis achieved full conversion in just 15 seconds at 155 °C. acs.org
The careful optimization of these factors is essential for developing efficient, safe, and economically viable processes for the synthesis of this compound and other related compounds.
Reactivity and Reaction Mechanisms of 5 Fluoro 2 Methylphenyl Isocyanate
Nucleophilic Addition Reactions of the Isocyanate Group
The primary mode of reaction for 5-fluoro-2-methylphenyl isocyanate is nucleophilic addition to the cumulative double bond system of the isocyanate. This reactivity allows for the synthesis of a diverse range of derivatives.
Formation of Urea (B33335) Derivatives
The reaction of this compound with primary or secondary amines leads to the formation of N,N'-disubstituted urea derivatives. beilstein-journals.org This reaction is a cornerstone in the synthesis of many biologically active compounds and materials. The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen atom of the isocyanate, resulting in the stable urea linkage.
The synthesis of diaryl urea derivatives, for instance, can be achieved by reacting an aryl amine with an aryl isocyanate. asianpubs.org In a typical procedure, the isocyanate is added to a solution of the amine in a suitable solvent like acetone. asianpubs.org The reaction is often carried out at room temperature and monitored by techniques such as thin-layer chromatography (TLC). asianpubs.org
Microwave-assisted synthesis has also been developed as a rapid and efficient method for preparing urea derivatives from isocyanates and amines. beilstein-journals.org
Table 1: Examples of Urea Derivatives Synthesized from Isocyanates
| Reactant 1 (Isocyanate) | Reactant 2 (Amine) | Product (Urea Derivative) | Reference |
|---|---|---|---|
| Phenyl Isocyanate | Pyridyl Amide | Analog of Sorafenib | asianpubs.org |
| Alkyl Isocyanate | Primary/Secondary Amine | N,N'-disubstituted urea | beilstein-journals.org |
Formation of Carbamates
Carbamates are formed through the reaction of this compound with alcohols. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the isocyanate carbon. This reaction is often catalyzed by bases or organometallic compounds. The resulting carbamate (B1207046) contains an ester and an amide functional group.
The synthesis of carbamates from isocyanates is a well-established transformation in organic chemistry. nih.gov For example, the reaction of an isocyanate with an alcohol can be catalyzed by zirconium(IV) in the presence of 2-hydroxypyridine. organic-chemistry.org
Formation of Thiourea (B124793) Derivatives
Analogous to the formation of ureas and carbamates, this compound can react with thiols to form thiocarbamates, and with amines in the presence of a sulfur source, or with isothiocyanates, to yield thiourea derivatives. sphinxsai.comias.ac.in Thioureas are compounds where the oxygen atom of a urea is replaced by a sulfur atom. sphinxsai.com
The synthesis of thiourea derivatives often involves the reaction of an amine with an isothiocyanate. ias.ac.innih.gov For instance, N-(4/6-substituted-BT-2-yl)-N′-(phenyl)thioureas can be obtained from the reaction of 4/6-substituted 2ABTs with phenylisothiocyanate in refluxing ethanol (B145695). nih.gov Another method involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to generate an isocyanate in situ, which then reacts with an amine. mdpi.com
Table 2: Examples of Thiourea Derivative Synthesis
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole | 4-nitrophenyl isothiocyanate | Thiourea derivative of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole | ias.ac.in |
| 4/6-substituted 2ABTs | Phenylisothiocyanate | N-(4/6-substituted-BT-2-yl)-N′-(phenyl)thioureas | nih.gov |
Cycloaddition Reactions and Heterocycle Formation
Isocyanates, including this compound, can participate in cycloaddition reactions to form various heterocyclic compounds. researchgate.net These reactions are valuable for constructing complex molecular architectures.
A notable example is the [2+2] cycloaddition of isocyanates with alkenes to form β-lactams (2-azetidinones). researchtrends.net Chlorosulfonyl isocyanate (CSI) is a particularly reactive isocyanate used for this purpose. researchtrends.net The reaction mechanism can be either concerted or stepwise, proceeding through a 1,4-diradical intermediate, especially with electron-rich alkenes. researchtrends.net
Furthermore, [5+2] cycloaddition reactions of isocyanates with species like 2-vinylaziridines can lead to the formation of seven-membered cyclic ureas. nih.gov
Hydrolysis and Degradation Pathways of the Isocyanate Moiety
The isocyanate group is susceptible to hydrolysis, a reaction that leads to its degradation and the formation of other functional groups.
Kinetics of Hydrolysis and Formation of Corresponding Amines and Carbamic Acids
The hydrolysis of an isocyanate initially forms an unstable carbamic acid. researchgate.net This carbamic acid readily decarboxylates to yield the corresponding primary amine, in this case, 5-fluoro-2-methylaniline (B146954), and carbon dioxide. researchgate.netchemicalbook.com
The kinetics of isocyanate hydrolysis have been studied for related compounds like phenyl isocyanate. The hydrolysis of phenyl isocyanate is subject to general base catalysis. rsc.org The uncatalyzed reaction is proposed to involve two water molecules, one acting as a nucleophile and the other as a general base. rsc.org
The amine formed from hydrolysis can then react with any remaining isocyanate to form a disubstituted urea. researchgate.net This secondary reaction can lead to the formation of undesired byproducts in reactions where water is present.
The degradation of fluorinated compounds like 5-fluorouracil (B62378) has been studied, revealing complex pathways involving hydration, bond cleavage, and subsequent reactions of the degradation products. nih.gov While not directly about this compound, these studies highlight the potential for various degradation routes for fluorinated organic molecules in aqueous environments.
Carbon Dioxide Evolution during Hydrolysis
The reaction of isocyanates with water, known as hydrolysis, is a critical process, particularly in applications such as the formation of polyurethane foams where the in-situ generation of a blowing agent is required. This reaction proceeds in a stepwise manner. Initially, the water molecule acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This leads to the formation of an unstable carbamic acid intermediate. wernerblank.comdoxuchem.com Subsequently, this carbamic acid rapidly decomposes to yield a primary amine and carbon dioxide gas. wernerblank.comdoxuchem.com
R-N=C=O + H₂O → [R-NH-COOH] → R-NH₂ + CO₂
For this compound, the hydrolysis reaction leads to the formation of 5-fluoro-2-methylaniline and the evolution of carbon dioxide. The rate of this gas evolution is directly linked to the rate of hydrolysis of the isocyanate.
A comparative look at related compounds can provide insight. For instance, studies on the hydrolysis of various substituted phenyl isocyanates have shown a clear correlation between the electronic nature of the substituent and the reaction rate.
| Substituent on Phenyl Isocyanate | Qualitative Effect on Hydrolysis Rate (and CO₂ Evolution) |
| Electron-withdrawing group (e.g., -NO₂, -CN, -F) | Increased rate |
| Electron-donating group (e.g., -CH₃, -OCH₃) | Decreased rate |
| No substituent (Phenyl isocyanate) | Baseline rate |
This table is based on established principles of organic chemistry and is intended for illustrative purposes.
Factors Influencing Degradation Rates in Aqueous Environments
The degradation of this compound in aqueous environments is primarily governed by its hydrolysis. The rate of this degradation is influenced by several key factors:
pH: The hydrolysis of isocyanates can be influenced by pH. In neutral and slightly acidic conditions, the reaction with water is the predominant pathway. Under alkaline conditions, the hydrolysis rate can be significantly accelerated due to the presence of the more nucleophilic hydroxide (B78521) ion (OH⁻), which reacts much faster with the isocyanate group than water. rsc.org
Temperature: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. Higher temperatures provide the necessary activation energy for the reaction to proceed more rapidly. This is a critical parameter in industrial processes where the controlled generation of CO₂ for foaming is desired.
Substituent Effects: As previously discussed, the electronic effects of the substituents on the phenyl ring play a crucial role. The electron-withdrawing fluorine atom at the 5-position increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack by water and thus increasing the degradation rate. rsc.org The electron-donating methyl group at the 2-position has an opposing, albeit weaker, effect. Computational studies on substituted isocyanates have confirmed that electron-withdrawing substituents lower the activation barrier for hydrolysis.
Catalysts: The hydrolysis of isocyanates can be catalyzed by various compounds, including tertiary amines and organometallic complexes. These catalysts can activate either the isocyanate or the water molecule, thereby accelerating the reaction rate.
While specific kinetic data for this compound is scarce, the following table provides a qualitative summary of the expected influence of these factors on its degradation rate in aqueous environments.
| Factor | Influence on Degradation Rate | Rationale |
| Increasing pH (alkaline conditions) | Increase | Hydroxide ion is a stronger nucleophile than water. rsc.org |
| Increasing Temperature | Increase | Provides higher activation energy for the reaction. |
| Presence of Electron-Withdrawing Groups (e.g., -F) | Increase | Enhances the electrophilicity of the isocyanate carbon. rsc.org |
| Presence of Electron-Donating Groups (e.g., -CH₃) | Decrease | Reduces the electrophilicity of the isocyanate carbon. |
| Presence of Catalysts (e.g., tertiary amines) | Increase | Lowers the activation energy of the hydrolysis reaction. |
This table provides a qualitative summary based on general principles of isocyanate reactivity.
Polymerization Mechanisms Involving Isocyanate Functionality
The isocyanate group is highly adept at undergoing polymerization reactions, which are fundamental to the synthesis of a wide variety of polymeric materials. For this compound, the isocyanate functionality can participate in polymerization through several mechanisms, primarily involving chain-growth polymerization.
Anionic Polymerization:
Anionic polymerization of isocyanates is a well-established method for producing high molecular weight polymers with a regular structure, often referred to as polyisocyanates or 1-nylons. This process is typically initiated by strong nucleophiles, such as organometallic compounds (e.g., n-butyllithium) or alkali metal alkoxides, in aprotic solvents at low temperatures. aatbio.comstanford.edu
The polymerization proceeds via the nucleophilic attack of the initiator on the carbonyl carbon of the isocyanate monomer, generating an amidate anion. This anion then propagates by adding to subsequent monomer molecules. The general mechanism is as follows:
Initiation: Initiator (I⁻) attacks the isocyanate monomer. I⁻ + R-N=C=O → I-C(=O)-N⁻-R
Propagation: The amidate anion attacks another monomer molecule. I-C(=O)-N⁻-R + n(R-N=C=O) → I-[C(=O)-N(R)]ₙ-C(=O)-N⁻-R
For this compound, the presence of the electron-withdrawing fluorine atom would be expected to increase the susceptibility of the isocyanate carbon to nucleophilic attack, potentially influencing the rate of polymerization.
Cationic Polymerization:
Cationic polymerization of isocyanates is less common compared to anionic polymerization. It is typically initiated by strong Lewis acids or protic acids. unacademy.comyoutube.com The mechanism involves the formation of a cationic active center that propagates the polymerization chain. However, cationic polymerization of isocyanates is often more complex and can be prone to side reactions, making it more difficult to control than its anionic counterpart. The monomers suitable for cationic polymerization are typically those with electron-donating substituents that can stabilize the resulting cation. unacademy.com Given the presence of the electron-withdrawing fluorine atom, this compound may not be an ideal candidate for facile cationic homopolymerization.
The choice of polymerization mechanism and reaction conditions allows for the synthesis of polymers with varying architectures and properties. For instance, copolymerization of this compound with other monomers can be employed to tailor the final properties of the resulting polymer.
Applications in Advanced Organic Synthesis
5-Fluoro-2-methylphenyl Isocyanate as a Key Intermediate and Building Block
This compound is a pivotal intermediate and building block in the synthesis of a variety of organic molecules, most notably ureas and carbamates. researchgate.netwikipedia.org The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form stable urea (B33335) and carbamate (B1207046) linkages, respectively. This reactivity is fundamental to its application in medicinal chemistry and materials science.
A significant application is in the synthesis of diaryl urea derivatives. Research has shown that aryl isocyanates, including fluorinated variants, react with aryl amines to produce unsymmetrical diaryl ureas. These structures are of high interest in drug discovery; for instance, they can be designed as analogues of sorafenib, a known kinase inhibitor used in cancer therapy. jsynthchem.com The fluorine and methyl substituents on the isocyanate's phenyl ring can modulate the biological activity and pharmacokinetic properties of the resulting urea-based drug candidates.
Furthermore, this isocyanate is instrumental in creating specialized ureas for targeted therapeutic applications. For example, it can be reacted with amines bearing other functional moieties, such as an adamantane (B196018) group, to produce 1,3-disubstituted ureas. These compounds have been investigated as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory and cardiovascular diseases. nih.gov The fluorinated methylphenyl group in these inhibitors plays a crucial role in the molecule's interaction with the enzyme's active site, potentially enhancing binding affinity and inhibitory activity. nih.gov
The synthesis of carbamates from this compound represents another key application. Carbamates are not only stable functional groups but also serve as important precursors and protecting groups in organic synthesis. nih.govorganic-chemistry.org The reaction of this isocyanate with various alcohols can generate a library of carbamates with diverse properties. These carbamates can be intermediates in the synthesis of more complex molecules or can be the target compounds themselves, particularly in the agrochemical and pharmaceutical industries. acs.orgresearchgate.net
Table 1: Examples of Compounds Synthesized Using this compound
| Compound Class | Nucleophile | Application / Significance |
|---|---|---|
| Diaryl Ureas | Aryl Amines | Synthesis of analogues of kinase inhibitors (e.g., Sorafenib). jsynthchem.com |
| Adamantane-Ureas | Adamantyl-amines | Development of soluble epoxide hydrolase (sEH) inhibitors. nih.gov |
| Carbamates | Alcohols | Intermediates for pharmaceuticals and agrochemicals. nih.govorganic-chemistry.orgacs.org |
Application in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and complexity-generating power. dovepress.com While direct, published examples of this compound in specific MCRs are not widespread, its structure is well-suited for inclusion in several classes of MCRs known to accommodate aryl isocyanates or their precursors.
One potential application lies in isocyanate-based pseudo-MCRs. For instance, a pseudo three-component reaction has been reported for the synthesis of fluorinated triazinane-2,4-diones using two different phenyl isocyanate precursors and an unsaturated imine. nih.gov Given its fluorinated structure, this compound could be a valuable component in similar reactions to create novel heterocyclic scaffolds with unique substitution patterns.
Another relevant MCR is the Bucherer–Bergs reaction, which produces hydantoin (B18101) derivatives from a carbonyl compound, cyanide, and ammonium (B1175870) carbonate. jsynthchem.comalfa-chemistry.com The mechanism of this reaction proceeds through an in situ generated isocyanate intermediate. alfa-chemistry.comwikipedia.org The principles of this reaction demonstrate the utility of the isocyanate moiety in constructing heterocyclic rings, suggesting that synthetic strategies could be designed to incorporate this compound or its derivatives into similar cyclization cascades.
Furthermore, isocyanide-based MCRs like the Ugi and Passerini reactions are cornerstones of combinatorial chemistry. acs.orgnih.gov Although these reactions traditionally use isocyanides, variations have been developed that can involve isocyanates. nih.gov Research on Ugi-type reactions has utilized structurally similar building blocks, such as 2-fluoro-5-nitrobenzoic acid, to generate large libraries of diverse molecular scaffolds. acs.org This indicates a strong potential for developing new MCR protocols where this compound could serve as a key reactant, enabling the rapid synthesis of complex, fluorinated molecules for screening and development.
Stereoselective Synthesis Utilizing this compound Derivatives
The development of catalysts and reagents for stereoselective synthesis is a primary goal in modern chemistry. Derivatives of this compound, particularly chiral ureas, hold potential for applications in asymmetric catalysis.
Chiral ureas are known to act as effective hydrogen-bond-donating organocatalysts, capable of activating electrophiles and controlling the stereochemical outcome of reactions. The catalytic activity of these ureas is highly dependent on the electronic and steric nature of the substituents on their aryl rings. For example, a proline-derived chiral urea bearing a pentafluorophenyl group has demonstrated excellent efficacy in "on water" asymmetric catalysis, where the electron-withdrawing nature of the fluorinated ring enhances catalytic activity. researchgate.net
Following this principle, a novel chiral urea catalyst could be synthesized by reacting this compound with a readily available chiral amine (e.g., an amino acid derivative).
Proposed Synthesis of a Chiral Urea Catalyst: Reactant 1: this compound Reactant 2: Chiral Amine (e.g., (S)-proline methyl ester) Product: Chiral Urea Derivative
In this proposed catalyst, the 5-fluoro and 2-methyl groups on the phenyl ring would precisely modulate the catalyst's properties. The electron-withdrawing fluorine atom would increase the acidity of the urea N-H protons, enhancing its hydrogen-bonding capability. Simultaneously, the 2-methyl group would introduce a steric element that could influence the orientation of the substrate in the catalyst's chiral pocket, thereby impacting the stereoselectivity of the catalyzed reaction. Such a catalyst could be applied to a range of asymmetric transformations, including Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions. While this specific application requires experimental validation, it is strongly supported by established principles of asymmetric organocatalysis. researchgate.netmdpi.com
Medicinal Chemistry Research and Pharmacological Applications of 5 Fluoro 2 Methylphenyl Isocyanate Derivatives
Design and Synthesis of Novel Bioactive Compounds
The primary route for elaborating 5-fluoro-2-methylphenyl isocyanate into potentially bioactive compounds is through the synthesis of urea (B33335) and thiourea (B124793) derivatives. The isocyanate functional group readily reacts with primary and secondary amines to form the corresponding ureas in high yields. This reaction is a cornerstone of combinatorial chemistry and allows for the generation of large libraries of compounds for biological screening. organic-chemistry.orggoogle.com
The general synthetic approach involves the reaction of this compound with a selected amine in a suitable solvent, often at room temperature. google.com This straightforward and efficient method has been utilized to create a wide range of N,N'-substituted ureas. researchgate.net The design of these novel compounds often involves computational methods, such as molecular docking, to predict their binding affinity to specific biological targets. nih.gov For instance, the design of new benzoxazoles incorporates pharmaceutically advantageous piperazine (B1678402) and fluorine moieties to enhance potential anticancer activity. researchgate.net
Furthermore, the synthesis of diaryl ureas as analogues of known drugs like Sorafenib demonstrates a targeted design strategy. asianpubs.org In this approach, the 5-fluoro-2-methylphenyl moiety is strategically combined with other aromatic systems to create molecules with the potential to inhibit specific signaling pathways implicated in disease. asianpubs.org
Anticancer Activity of Derivatives
Derivatives of this compound have shown considerable promise in the field of oncology, with research focusing on their role as kinase inhibitors, PARP inhibitors, and general cytotoxic agents.
The urea functional group is a key pharmacophore in many approved kinase inhibitors. researchgate.net Consequently, derivatives of this compound, particularly diaryl ureas, have been designed and synthesized as potential kinase inhibitors. These compounds are often analogues of multi-kinase inhibitors like Sorafenib, which targets several pathways involved in tumor growth and angiogenesis, including the Raf/Mek/Erk pathway. asianpubs.orgnih.gov The design of these inhibitors involves strategic modifications to enhance their interaction with the ATP-binding site of kinases. mdpi.comnih.gov
For example, the synthesis of novel diaryl urea derivatives as analogues of Sorafenib aims to create compounds with potent antiproliferative activity by targeting protein kinases. asianpubs.org Research into isatin (B1672199) derivatives has also informed the design of kinase inhibitors, particularly those targeting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. nih.gov The 5-fluoro-phenyl structural element is present in potent PARP inhibitors like Talazoparib. nih.gov Research has focused on designing novel PARP-1 inhibitors based on different scaffolds, indicating the broad interest in this target. mdpi.com
A key strategy in cancer therapy is to overcome drug resistance. Combining PARP inhibitors with chemotherapy agents like 5-fluorouracil (B62378) (a related fluorinated compound) has been shown to be a promising approach. nih.gov This combination can enhance the cytotoxic effects and potentially resensitize resistant tumors. The design of dual PARP1/BRD4 inhibitors is another innovative strategy being explored to combat pancreatic cancer by inducing homologous recombination deficiency. nih.gov
Derivatives incorporating the 5-fluoro-2-methylphenyl moiety have been evaluated for their direct cytotoxic effects on various cancer cell lines. For example, a series of novel 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles demonstrated potential anticancer activity, with some intermediates showing selective properties against lung cancer cells while being less toxic to healthy cells. researchgate.net The cytotoxic mechanism of such compounds can involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
The table below summarizes the cytotoxic activity of selected benzoxazole (B165842) derivatives on A-549 human lung carcinoma cells.
| Compound | Concentration (µM) | Cell Viability (%) |
| Derivative 1 | 10 | 85 |
| 30 | 60 | |
| 100 | 40 | |
| Derivative 2 | 10 | 90 |
| 30 | 75 | |
| 100 | 55 | |
| Data is hypothetical and for illustrative purposes. |
Antibacterial and Antifungal Activities of Derivatives
The versatile scaffold of this compound has also been explored for the development of antimicrobial agents.
There is a growing need for new fungicides to control plant diseases. Research has shown that various chemical compounds can inhibit the growth of phytopathogenic fungi. usda.govusda.gov While direct studies on this compound derivatives are emerging, related structures offer insights. For instance, ureases, enzymes that hydrolyze urea, have been shown to possess antifungal properties against plant pathogenic fungi, a mechanism that is independent of ammonia (B1221849) release. nih.gov This suggests that urea derivatives could interact with fungal metabolic pathways.
Furthermore, thiourea derivatives, which can be synthesized from the corresponding isothiocyanates, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some of these compounds were also effective at inhibiting biofilm formation. nih.gov The antifungal activity of fluoropyrimidine derivatives, related to the "5-fluoro" aspect of the parent compound, has also been noted, although efflux pumps in fungi can mitigate their efficacy. nih.gov
The table below presents hypothetical minimum inhibitory concentration (MIC) values for thiourea derivatives against selected bacterial strains.
| Derivative | S. aureus MIC (µg/mL) | S. epidermidis MIC (µg/mL) | MRSA MIC (µg/mL) |
| Thiourea 1 | 8 | 4 | 16 |
| Thiourea 2 | 16 | 8 | 32 |
| Thiourea 3 | 4 | 4 | 8 |
| Data is hypothetical and for illustrative purposes based on findings for similar compounds. nih.gov |
Mechanisms of Antimicrobial Action
While direct studies on the antimicrobial mechanisms of this compound derivatives are not extensively documented in publicly available literature, the mechanisms can be inferred from structurally related fluorinated compounds, such as 5-fluorouracil (5-FU) and 5-fluorocytosine. These compounds are well-known for their potent antimicrobial and anticancer effects. The primary proposed mechanisms involve the disruption of fundamental cellular processes.
A key mechanism is the inhibition of thymidylate synthase. nih.gov Derivatives can be metabolized within the bacterial or fungal cell to release a fluorinated active molecule, such as 5-fluorodeoxyuridine monophosphate. This metabolite is a powerful inhibitor of thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. nih.gov By blocking this enzyme, the synthesis of DNA is halted, preventing cell replication and leading to cell death. nih.gov
Another significant mechanism is the interference with RNA synthesis and function. nih.gov The metabolic products of these fluorinated compounds can be incorporated into RNA molecules in place of the natural uracil (B121893) base. nih.gov This substitution results in the formation of fraudulent RNA, which can disrupt processes like protein synthesis and lead to errors in the genetic code, ultimately compromising cell viability. nih.gov
Furthermore, recent studies on 5-FU have indicated that its antibacterial effects may also stem from inducing DNA damage and promoting the production of reactive oxygen species (ROS), which cause widespread cellular damage. nih.gov It is hypothesized that novel antimicrobial agents derived from this compound could be engineered to leverage these established mechanisms for therapeutic benefit.
Insecticidal Activity of Derivatives
The chemical scaffold provided by this compound is particularly valuable in the development of modern insecticides. The isocyanate group allows for straightforward reactions with various amines and alcohols to produce phenylurea and carbamate (B1207046) derivatives, classes of compounds known for their potent insecticidal properties.
Research has shown that incorporating fluorine into the structure of insecticides can significantly enhance their biological activity. nih.gov For instance, novel phenylurea derivatives have been synthesized and tested against various insect larvae, demonstrating strong and, in some cases, broad-spectrum insecticidal activity. nih.gov In one study, several new phenylurea compounds showed higher efficacy against the beet armyworm (Spodoptera exigua) than established commercial insecticides like tebufenozide (B1682728) and chlorbenzuron. nih.gov
Similarly, anthranilic diamide (B1670390) analogues that feature a fluoro-substituted benzene (B151609) ring exhibit potent activity against pests such as the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata). nih.gov Electrophysiology studies have confirmed that these compounds act on the insect's ryanodine (B192298) receptor (RyR), a critical calcium channel in muscle cells, leading to uncontrolled calcium release, paralysis, and death. nih.gov The activity of one such compound against P. xylostella was found to be significantly higher than the control, chlorantraniliprole. nih.gov
The following table summarizes the insecticidal activity of selected derivatives against common agricultural pests.
| Compound Type | Target Pest | Concentration | Mortality Rate (%) | Reference |
| Phenylurea Derivative (3b) | Spodoptera exigua | 10 mg/L | 96.3 | nih.gov |
| Phenylurea Derivative (3d) | Spodoptera exigua | 10 mg/L | 92.6 | nih.gov |
| Phenylurea Derivative (4b) | Helicoverpa armigera | 10 mg/L | 88.9 | nih.gov |
| Phenylurea Derivative (4g) | Plutella xyllostella | 10 mg/L | 96.2 | nih.gov |
| Phenylpyrazole Derivative (IIIe) | Plutella xylostella | 10⁻⁵ mg/L | 94 | nih.gov |
| 2-Phenylpyridine Derivative (5g) | Mythimna separata | 500 mg/L | 100 | nih.gov |
| 2-Phenylpyridine Derivative (5h) | Mythimna separata | 500 mg/L | 100 | nih.gov |
Applications in Drug Delivery Systems (e.g., Low Molecular Weight Gelators)
The unique properties of this compound derivatives also make them promising candidates for advanced drug delivery systems. The reactive isocyanate handle can be used to synthesize polymers, such as polyurethanes, which can form nanoparticles or microparticles for encapsulating and delivering therapeutic agents. mdpi.com
A particularly interesting application is in the formation of Low Molecular Weight Gelators (LMWGs). LMWGs are small molecules that can self-assemble in a solvent to form a three-dimensional fibrous network, trapping the solvent to create a gel. mdpi.com These hydrogels or organogels have significant potential in controlled-release drug delivery.
The inclusion of fluorine in the molecular structure of LMWGs has been shown to be highly advantageous. mdpi.com Fluorine atoms can enhance the noncovalent interactions, such as hydrogen bonding and π-π stacking, that drive the self-assembly process. mdpi.com This leads to the formation of stronger, more stable gels. Studies have demonstrated that even a single fluorine atom can improve a compound's gelation ability, the mechanical properties of the resulting material, and its biocompatibility. mdpi.com
Given these principles, derivatives of this compound are well-suited for designing novel LMWGs. The isocyanate can be reacted to build a peptidomimetic or other suitable backbone, while the fluoro-methylphenyl group can participate in the crucial intermolecular interactions needed for gel formation, offering a pathway to new smart materials for targeted and sustained drug release.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of derivatives and understanding how specific structural features influence their efficacy. For derivatives of this compound, SAR studies have provided valuable insights, particularly in the context of insecticides.
The position and nature of substituents on the phenyl ring are critical. In the development of phenylurea insecticides, it has been found that specific combinations of substituents can lead to broad-spectrum activity against multiple insect species. nih.gov For example, linking the core phenylurea structure to different aromatic groups can modulate the compound's activity against pests like S. exigua, P. xyllostella, and H. armigera. nih.gov
The presence of fluorine itself is a key determinant of activity. In a study on phenylpyrazole derivatives, the introduction of fluorine atoms into the molecule was a successful strategy for increasing insecticidal potency. nih.gov Specifically, a compound with a 2,4,6-trifluoro-substituted benzene ring demonstrated superior activity against M. separata compared to the commercial insecticide chlorantraniliprole. nih.gov This highlights that the electronegativity and unique bonding properties of fluorine can enhance the interaction of the molecule with its biological target, in this case, the ryanodine receptor. nih.gov
Furthermore, SAR studies on other classes of bioactive compounds, such as urea derivatives with central nervous system activity, suggest that properties like lipophilicity, molecular surface area, and polarizability, which are influenced by the fluoro and methyl groups, are key to bioavailability and target engagement. researchgate.net These principles are broadly applicable and guide the rational design of new, more effective compounds derived from this compound for various pharmacological and agricultural applications.
Polymer Chemistry Research of Derivatives
Synthesis of Fluorinated Polyurethanes
There is no specific information available in the public domain regarding the synthesis of fluorinated polyurethanes using 5-Fluoro-2-methylphenyl isocyanate as a monomer.
Development of Fluorine-Containing Polymers with Predetermined Properties
No research has been found that focuses on the development of fluorine-containing polymers with predetermined properties derived from this compound.
Advanced Polymeric Materials for Specialized Applications
There are no documented specialized applications for advanced polymeric materials synthesized from this compound.
Spectroscopic Characterization Techniques for Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 5-Fluoro-2-methylphenyl isocyanate derivatives. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, chemists can map the carbon-hydrogen framework, identify the chemical environment of each atom, and confirm the successful transformation of the isocyanate group.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in the molecule. In a typical urea (B33335) derivative formed from the reaction of this compound with an amine, distinct signals for the aromatic protons, the methyl group protons, and the N-H protons of the newly formed urea linkage are observed. For instance, in related fluorinated phenylurea compounds, the N-H proton signals appear as singlets or broad signals in the downfield region (δ 5.5-9.0 ppm), with their chemical shift influenced by solvent and concentration. nih.gov The aromatic protons exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The carbon atom of the former isocyanate group, now part of a urea or carbamate (B1207046) (C=O), typically resonates in the range of δ 150-160 ppm. The aromatic carbons show distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group.
¹⁹F NMR is particularly informative for these derivatives, as it directly probes the fluorine atom on the phenyl ring. The chemical shift of the fluorine signal provides confirmation of its electronic environment. In a study of 1-(adamantan-1-ylmethyl)-3-(2,5-difluorophenyl)urea, the two different fluorine atoms on the aromatic ring were clearly distinguished, appearing at δ -135.09 ppm and -116.70 ppm. nih.gov This technique is highly sensitive to substitution patterns on the aromatic ring.
While ³¹P NMR is less common for this specific class unless the derivative itself contains a phosphorus moiety, it would be a critical technique if this compound were reacted with organophosphorus compounds containing, for example, a hydroxyl or amino group.
Detailed research on analogous fluorinated phenylurea derivatives provides insight into the expected NMR data. nih.gov
Table 1: Illustrative ¹H and ¹⁹F NMR Data for Analogous Fluorophenylurea Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| 1-(Adamantan-1-ylmethyl)-3-(2,6-difluorophenyl)urea nih.gov | ¹H | 7.75 | s | NH–Ph |
| ¹H | 7.22 | t.t, J₁=8.3, J₂=8.3, J₃=6.2, J₄=6.2 | 4-Harom | |
| ¹H | 7.06 | t, J=8.0 | 3,5-Harom | |
| ¹H | 6.26 | s | NH–CH₂–Ad | |
| ¹⁹F | -119.08 | s | 2,6-F | |
| 1-(Adamantan-1-ylmethyl)-3-(2,5-difluorophenyl)urea nih.gov | ¹H | 8.46 | s | NH–Ph |
| ¹H | 7.29 | d.d.d, J₁=11.1, J₂=9.0, J₃=5.2 | 6-Harom | |
| ¹H | 6.85 | t.t, J₁=8.7, J₂=8.7, J₃=3.4, J₄=3.4 | 3-Harom | |
| ¹H | 5.68 | s | NH–CH₂–Ad | |
| ¹⁹F | -116.70 | s | 2-F | |
| ¹⁹F | -135.09 | s | 5-F |
Data derived from a study on adamantyl-containing ureas. nih.gov The table is interactive and can be sorted by column.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, LCMS, GCMS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of the synthesized derivatives and to gain structural information through fragmentation analysis. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization methods often coupled with liquid chromatography (LC-MS) to analyze the molecular ion ([M+H]⁺ or [M-H]⁻) of the derivatives, confirming their molecular formula.
Gas chromatography-mass spectrometry (GC-MS) is also highly effective, particularly for more volatile and thermally stable derivatives. synhet.com In a study using para-tolyl isocyanate as a derivatizing agent, the resulting derivatives were successfully analyzed by GC-MS, yielding distinct electron ionization (EI) mass spectra that provided clear structural information. synhet.com
The fragmentation patterns are predictable and informative. For a urea derivative of this compound, cleavage of the C-N bonds of the urea linkage is a common fragmentation pathway. This would result in fragment ions corresponding to the original this compound moiety and the amine reactant, helping to piece the structure together. For example, analysis of a related difluorophenylurea derivative showed a clear [M+Cl]⁻ adduct in the mass spectrum, confirming its molecular weight. nih.gov
Table 2: Predicted Mass Spectrometry Data for a Hypothetical Derivative: N-Butyl-N'-(5-fluoro-2-methylphenyl)urea
| Ion Type | m/z (Calculated) | Possible Fragment Structure |
|---|---|---|
| [M+H]⁺ | 225.14 | C₁₂H₁₈FN₂O⁺ |
| [M+Na]⁺ | 247.12 | C₁₂H₁₇FN₂NaO⁺ |
| Fragment 1 | 152.05 | [C₈H₇FNO]⁺ (from cleavage and H transfer) |
| Fragment 2 | 100.11 | [C₄H₁₀N=C=O]⁺ (from cleavage and H transfer) |
| Fragment 3 | 74.08 | [C₄H₁₂N]⁺ |
This table presents predicted values for an illustrative derivative. It is interactive and can be sorted.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and monitoring the reaction progress. The key transformation in the synthesis of derivatives from this compound is the consumption of the isocyanate group and the formation of a urea or carbamate.
This is clearly observed in the IR spectrum. The starting material, this compound, exhibits a very strong and characteristic absorption band for the asymmetric stretching of the N=C=O group, typically found around 2250-2275 cm⁻¹. researchgate.net Upon successful reaction, this peak completely disappears. In its place, new characteristic bands appear.
For a urea derivative, one would observe:
N-H stretching vibrations: Typically in the region of 3300-3500 cm⁻¹.
C=O stretching (Amide I band): A strong absorption around 1630-1680 cm⁻¹.
N-H bending (Amide II band): A significant band near 1550-1640 cm⁻¹.
For a carbamate (urethane) derivative, the new bands would include:
N-H stretching: In the region of 3200-3400 cm⁻¹.
C=O stretching (urethane): A strong absorption around 1680-1740 cm⁻¹.
Raman spectroscopy provides complementary information and is particularly useful for symmetric vibrations that may be weak in the IR spectrum.
Table 3: Key Infrared Absorption Frequencies for Isocyanate Derivatization
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected in... |
|---|---|---|---|
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2275 (Very Strong, Sharp) | Starting Material |
| Urea (R-NH-CO-NH-R') | N-H Stretch | 3300 - 3500 (Moderate) | Urea Derivative |
| C=O Stretch (Amide I) | 1630 - 1680 (Strong) | Urea Derivative | |
| Carbamate (R-NH-CO-OR') | N-H Stretch | 3200 - 3400 (Moderate) | Carbamate Derivative |
| C=O Stretch | 1680 - 1740 (Strong) | Carbamate Derivative |
This interactive table summarizes the key diagnostic peaks in IR spectroscopy.
Advanced Chromatographic Methods for Purity and Mixture Analysis (e.g., HPLC, GC FID, CZE)
Chromatographic techniques are essential for determining the purity of the synthesized derivatives and for analyzing complex reaction mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography with a Flame Ionization Detector (GC-FID), and Capillary Zone Electrophoresis (CZE) are powerful methods for separation and quantification.
High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of isocyanate derivatives, which are often prepared to be UV-active and less volatile. epa.gov A standard approach involves reversed-phase chromatography. The purity of a this compound derivative would be assessed by injecting the sample into the HPLC system. A pure compound will ideally show a single sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities or unreacted starting materials. A Diode Array Detector (DAD) can be used to obtain the UV spectrum of the peak, further confirming its identity.
Gas Chromatography (GC) is suitable for derivatives that are volatile and thermally stable. synhet.com Using a Flame Ionization Detector (FID), which is a robust and universally responsive detector for organic compounds, allows for the accurate quantification of the product's purity.
Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique based on the differential migration of charged species in an electric field. While less common than HPLC or GC for this specific application, it can be employed for the analysis of charged derivatives or in situations requiring very high separation efficiency. Commercial suppliers of related fine chemicals often make these analytical techniques available upon request for quality assurance. synhet.com
Table 4: Typical HPLC Conditions for the Analysis of Isocyanate-Urea Derivatives
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Ammonium (B1175870) Acetate Buffer (pH ~6.2) epa.gov |
| Flow Rate | 1.0 - 2.0 mL/min nih.gov |
| Detector | UV/Vis or Diode Array Detector (DAD) at 254 nm nih.gov |
| Injection Volume | 10 - 50 µL nih.gov |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |
This interactive table outlines a standard HPLC method for derivative analysis. nih.govepa.gov
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Properties and Molecular Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. A DFT study on 5-Fluoro-2-methylphenyl isocyanate would, in principle, provide detailed information about its geometry and electronic characteristics.
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. chemicalbook.comgoogle.com The energy and symmetry of these orbitals are crucial for predicting the reactivity and reaction mechanisms of a molecule. An FMO analysis for this compound would calculate the energies of its HOMO and LUMO, providing insights into its electrophilic and nucleophilic nature. The energy gap between the HOMO and LUMO is also a key indicator of molecular stability. googleapis.com
As of now, no specific FMO analysis data has been published for this compound.
The dipole moment is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge within a molecule. Polarizability describes the tendency of the electron cloud to be distorted by an external electric field. DFT calculations can accurately predict these properties, which are fundamental to understanding a molecule's intermolecular interactions and its response to external fields.
There are currently no published studies containing calculated dipole moment or polarizability values for this compound.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to model the interaction between a small molecule ligand and a protein receptor. Following docking, molecular dynamics (MD) simulations can be used to study the physical movements of atoms and molecules over time, providing information on the stability and dynamics of the ligand-receptor complex.
Specific molecular docking or molecular dynamics simulation studies involving this compound as a ligand have not been reported in the scientific literature.
Prediction and Assignment of Spectroscopic Data
Computational methods, particularly DFT, are frequently used to predict vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts of a molecule, theoretical spectra can be generated. These predicted spectra can then be used to aid in the assignment of experimental spectroscopic data, helping to confirm the molecule's structure.
A detailed computational prediction and assignment of the spectroscopic data for this compound is not available in current publications. However, studies on similar molecules, such as chloro-substituted methylphenyl isocyanates, have demonstrated the utility of DFT for vibrational assignments.
Conformation Analysis and Tautomerism Studies
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Tautomerism is a phenomenon where a single chemical compound tends to exist in two or more interconvertible structures that are different in the formal position of a hydrogen atom and a double bond. Computational methods can be used to determine the relative energies and stabilities of different conformers and tautomers, as well as the energy barriers for their interconversion.
There is no published research on the specific conformers or potential tautomers of this compound.
Computational Exploration of Reaction Pathways and Transition States
A computational exploration of the reaction pathways and transition states for reactions involving this compound has not yet been documented in the scientific literature.
Toxicological Mechanisms and Biological Interactions
Isocyanate Toxicity and Health Effects
Isocyanates are recognized for their potential to cause significant health issues, particularly affecting the respiratory system and the skin. europa.eusaif.com The toxicity of these compounds stems from their ability to react with water, proteins, and other biological macromolecules.
Inhalation is a primary route of exposure to isocyanates, and it can lead to severe respiratory effects. europa.eu Isocyanates are a leading cause of occupational asthma. nih.govdermnetnz.org The mechanisms underlying isocyanate-induced asthma are complex and can involve both immunological and non-immunological pathways.
One of the key mechanisms is respiratory sensitization, an allergic reaction that can develop after initial exposure. europa.eu Subsequent exposure, even to very low concentrations, can then trigger an asthma attack. europa.eu This sensitization is often mediated by Immunoglobulin E (IgE) antibodies. nih.gov The isocyanate acts as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. The isocyanate-protein conjugate is then recognized by the immune system, leading to the production of specific IgE antibodies. researchgate.net
Upon re-exposure, these IgE antibodies, bound to mast cells in the respiratory tract, recognize the isocyanate-protein conjugate, triggering the release of inflammatory mediators like histamine, leukotrienes, and prostaglandins. These mediators cause bronchoconstriction, airway inflammation, and mucus production, which are the characteristic symptoms of an asthma attack.
Studies have also pointed to other mechanisms, such as the induction of inflammation through the production of reactive oxygen species (ROS) by monocytic cells. nih.gov This can lead to tissue damage and the upregulation of adhesion molecules like ICAM-1, which facilitates the infiltration of inflammatory cells into the airways. nih.gov Furthermore, evidence suggests the involvement of T-helper 2 (Th2) cells, which produce cytokines like IL-4, IL-5, and IL-13 that promote allergic inflammation. researchgate.net
Skin contact is another significant route of isocyanate exposure. europa.eu Dermal exposure can lead to allergic contact dermatitis, a type IV hypersensitivity reaction. dermnetnz.org Similar to respiratory sensitization, the isocyanate acts as a hapten that penetrates the skin and reacts with skin proteins to form immunogenic conjugates.
These conjugates are then processed by antigen-presenting cells in the skin, such as Langerhans cells, which migrate to the regional lymph nodes to present the antigen to T-lymphocytes. This leads to the clonal expansion of isocyanate-specific T-cells. Upon subsequent skin contact with the isocyanate, these sensitized T-cells are recruited to the site of exposure and release pro-inflammatory cytokines, resulting in the characteristic eczematous rash of allergic contact dermatitis. dermnetnz.org
It is important to note that dermal exposure to isocyanates can also lead to respiratory sensitization, a phenomenon known as the "skin-to-lung" hypothesis. saif.comresearchgate.net Animal studies have demonstrated that skin sensitization to isocyanates can precede and contribute to the development of asthma-like responses upon subsequent inhalation. nih.gov
Beyond localized effects on the respiratory tract and skin, isocyanates can exert systemic toxicity. They are irritants to the mucous membranes of the eyes, and the gastrointestinal and respiratory tracts. youtube.com Acute high-level exposure can lead to significant inflammation and functional changes in the lungs. researchgate.net
Some isocyanates, like toluene (B28343) diisocyanate (TDI), are classified as possible human carcinogens (Group 2B) by the International Agency for Research on Cancer (IARC). saif.com This is often linked to their metabolites; for example, TDI is hydrolyzed to toluenediamine (TDA), which has been shown to be carcinogenic in animal models. koreascience.kr While the carcinogenic potential of 5-Fluoro-2-methylphenyl isocyanate has not been specifically detailed, the general reactivity of the isocyanate group warrants caution.
The systemic distribution of inhaled isocyanates has been demonstrated in studies where labeled compounds were found to be absorbed into the bloodstream and their metabolites excreted in the urine. koreascience.kr This indicates that isocyanates or their derivatives can reach various organs and potentially cause damage beyond the initial site of contact.
Adduct Formation with Biological Macromolecules
The high electrophilicity of the isocyanate group (-N=C=O) drives its reaction with nucleophilic groups in biological macromolecules, such as the amine (-NH2), hydroxyl (-OH), and sulfhydryl (-SH) groups found in proteins and nucleic acids. researchgate.net This covalent binding, known as adduct formation, can alter the structure and function of these essential molecules, leading to toxic effects. researchgate.net
Isocyanates readily react with proteins in a process called carbamoylation. nih.gov This can lead to the formation of adducts with various amino acid residues, including lysine, tyrosine, and histidine. nih.gov A significant target for adduct formation is the N-terminal valine residue of hemoglobin. nih.govresearchgate.net
The formation of these hemoglobin adducts is a valuable tool for biomonitoring human exposure to isocyanates. nih.govnih.gov Since red blood cells have a lifespan of about 120 days, hemoglobin adducts provide an integrated measure of exposure over a prolonged period. The adducts can be detected and quantified in blood samples, offering a more direct measure of the internal dose than external exposure measurements. nih.gov For instance, studies with methyl isocyanate (MIC) and 4,4'-methylenediphenyl diisocyanate (MDI) have successfully characterized and quantified their respective adducts with hemoglobin. nih.govnih.gov
The following table summarizes some of the key protein adducts formed by isocyanates:
| Isocyanate Type | Target Protein | Adduct Type | Significance |
| General Isocyanates | Hemoglobin | N-terminal Valine Adducts | Biomarker of exposure nih.govnih.gov |
| Methyl Isocyanate (MIC) | Globin | Lysine Adducts | Major adduct formed nih.gov |
| Toluenediisocyanate (TDI) | Albumin, Hemoglobin | Carbamoylation products | Implicated in sensitization researchgate.netkoreascience.kr |
| 4,4'-Methylenediphenyl diisocyanate (MDI) | Hemoglobin | MDA-Val-Hydantoin | Isocyanate-specific biomarker nih.gov |
This table is based on data for various isocyanates and illustrates the general principles of protein adduct formation.
The potential for isocyanates to react with the exocyclic amino groups of DNA and RNA bases to form adducts is a significant toxicological concern due to the potential for genotoxicity and carcinogenicity. nih.govnih.gov The formation of DNA adducts can disrupt DNA replication and transcription, potentially leading to mutations. researchgate.netnih.gov
Research has shown that aromatic isocyanates can react with 2'-deoxycytidine (B1670253) and, to a lesser extent, 2'-deoxyadenosine (B1664071) to form carbamoylated DNA lesions. nih.gov Studies have successfully synthesized and characterized DNA adducts from compounds like 4-chlorophenyl isocyanate and 4-methylphenyl isocyanate. nih.gov The formation of these adducts has been confirmed in in-vitro reactions with DNA. nih.gov
While these bulky adducts may not always be potent mutagens, they can interfere with DNA processes. nih.gov The detection of RNA adducts that are structurally analogous to DNA adducts can serve as a method to validate the occurrence of DNA damage. frontiersin.org The formation of adducts with RNA can also disrupt its function, for example, by impairing its translation. researchgate.net
The following table summarizes findings related to DNA/RNA adduct formation by isocyanates:
| Isocyanate Type | Target Macromolecule | Adduct Type | Research Finding |
| Aromatic Isocyanates | DNA | Carbamoylated 2'-deoxycytidine and 2'-deoxyadenosine adducts | Can form bulky lesions in the DNA helix nih.gov |
| 4-chlorophenyl isocyanate (4CPI) | DNA | Adducts with 2'-deoxyadenosine, 2'-deoxyguanosine, and 2'-deoxycytidine | Synthesized and characterized for low-level detection nih.gov |
| 4-methylphenyl isocyanate (4MPI) | DNA | Adducts with 2'-deoxyadenosine, 2'-deoxyguanosine, and 2'-deoxycytidine | Synthesized and characterized for low-level detection nih.gov |
| General Isocyanates | RNA | Carbamoylated nucleobase adducts | Can disrupt RNA secondary structure and translation researchgate.net |
This table is based on data for various isocyanates and illustrates the general principles of DNA/RNA adduct formation.
Biomarkers of Exposure to Isocyanates and Derivatives
Monitoring individuals for exposure to isocyanates is critical in occupational health. oup.com This is accomplished by measuring specific biomarkers, which are substances that indicate exposure to a particular chemical. For isocyanates, these biomarkers can be the original compound, its breakdown products (metabolites), or molecules formed when the isocyanate reacts with proteins or DNA (adducts). oup.com
The direct measurement of isocyanates in the body is not feasible due to their high reactivity. oup.com Therefore, biomonitoring focuses on more stable products. A common method involves measuring the specific diamines that are formed when isocyanates are hydrolyzed (react with water) in the body. oup.comresearchgate.net These diamines can be detected in urine and blood, and their levels often correlate with inhalation exposure to isocyanate monomers. researchgate.net The analysis of these diamines in hydrolyzed urine is a widespread technique for assessing occupational exposure. oup.comresearchgate.net
Protein adducts, formed when isocyanates bind to proteins like albumin or hemoglobin, are also valuable biomarkers. oup.comnih.gov Albumin adducts, with a half-life of 20–25 days, can provide an indication of short- to medium-term exposure. oup.com These adducts are considered specific markers because only molecules with an isocyanate group can react directly with albumin. oup.com
DNA adducts are another important class of biomarkers. nih.govacs.org The formation of these adducts indicates that the chemical has reached the cell's genetic material, which can be a precursor to genotoxicity. DNA adducts are stable and can be used for long-term exposure assessment. nih.gov
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are commonly used to detect and quantify these biomarkers. oup.comnih.gov
Table 1: Biomarkers of Isocyanate Exposure
| Biomarker Type | Biological Matrix | Analytical Method | Purpose |
| Diamines | Urine, Plasma | GC-MS, UPLC-MS/MS | Short-term exposure monitoring. oup.comnih.gov |
| Protein Adducts (e.g., Albumin, Hemoglobin) | Blood (Plasma) | LC-MS/MS | Short- to medium-term exposure monitoring. oup.comoup.com |
| DNA Adducts | Blood, Tissues | LC-MS/MS | Long-term exposure and genotoxicity assessment. nih.govacs.org |
Metabolic Pathways and Biotransformation of this compound in Biological Systems
While specific research on the metabolism of this compound is not extensively documented, its biotransformation can be predicted based on the known metabolic pathways of other aromatic isocyanates. nih.govrsc.org
The initial and most significant reaction is the hydrolysis of the reactive isocyanate group (–N=C=O). researchgate.netamericanchemistry.com This reaction with water forms an unstable carbamic acid intermediate, which then quickly decomposes to yield the corresponding primary amine, 5-fluoro-2-methylaniline (B146954), and carbon dioxide. researchgate.net
Following its formation, 5-fluoro-2-methylaniline is subject to further metabolic processes, primarily through Phase II biotransformation reactions. A key pathway for aromatic amines is N-acetylation, a process catalyzed by N-acetyltransferase (NAT) enzymes. nih.govnih.gov This reaction converts the amine into N-acetyl-5-fluoro-2-methylaniline. The activity of NAT enzymes can vary between individuals due to genetic differences, potentially affecting the rate of detoxification. nih.gov
Another metabolic route involves conjugation with glutathione (B108866) (GSH), which is a major pathway for some isocyanates. nih.gov This conjugation, followed by further processing, leads to the formation of mercapturic acid derivatives that are excreted in the urine. nih.gov
Additionally, the aromatic ring of the 5-fluoro-2-methylaniline metabolite can be hydroxylated by cytochrome P450 (CYP) enzymes. The resulting hydroxylated metabolites can then undergo further conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their elimination from the body.
Table 2: Predicted Metabolic Pathways of this compound
| Reaction Type | Primary Metabolite/Intermediate | Key Enzymes Involved | Resulting Product |
| Hydrolysis | This compound | Non-enzymatic/Carboxylesterases | 5-Fluoro-2-methylaniline |
| N-Acetylation | 5-Fluoro-2-methylaniline | N-acetyltransferase (NAT) | N-acetyl-5-fluoro-2-methylaniline |
| Glutathione Conjugation | This compound | Glutathione S-transferases (GSTs) | Glutathione conjugate, leading to mercapturic acid |
| Ring Hydroxylation | 5-Fluoro-2-methylaniline | Cytochrome P450 (CYP) | Hydroxylated derivatives of 5-fluoro-2-methylaniline |
| Conjugation | Hydroxylated metabolites | UGTs, SULTs | Glucuronide and sulfate (B86663) conjugates |
Environmental Fate and Degradation Pathways
Hydrolysis in Aquatic Environments and Degradation Products
Isocyanates are known to be highly reactive towards nucleophiles, with water being a primary reactant in environmental settings. The hydrolysis of 5-Fluoro-2-methylphenyl isocyanate is expected to be a rapid process, initiating the primary degradation cascade of this compound in aquatic environments.
The reaction mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbon atom of the isocyanate group (-N=C=O). This leads to the formation of an unstable carbamic acid intermediate, 5-fluoro-2-methylphenylcarbamic acid. Carbamic acids are generally transient species and readily decompose, losing a molecule of carbon dioxide to yield the corresponding primary amine. bccampus.caepa.govlabcorp.com In this case, the product is 5-fluoro-2-methylaniline (B146954) .
This newly formed aromatic amine, 5-fluoro-2-methylaniline, is significantly more stable than the parent isocyanate but is also reactive. It can subsequently react with another molecule of this compound. The amino group of the aniline (B41778) acts as a nucleophile, attacking the isocyanate group in a reaction that is typically much faster than the initial hydrolysis of the isocyanate. epa.gov This second reaction results in the formation of a substituted urea (B33335), specifically 1,3-bis(5-fluoro-2-methylphenyl)urea .
Therefore, the principal degradation products of this compound in aquatic environments are 5-fluoro-2-methylaniline and 1,3-bis(5-fluoro-2-methylphenyl)urea, along with the release of carbon dioxide. The relative amounts of these products will depend on factors such as the initial concentration of the isocyanate and the availability of water.
Table 1: Estimated Hydrolysis Data
| Compound Name | CAS Number | Hydrolysis Half-Life (at pH 7) | Hydrolysis Rate Constant (kh) |
|---|---|---|---|
| This compound | 67191-93-9 | Fast (minutes to hours) | Not readily available; expected to be high |
| 5-fluoro-2-methylaniline | 367-29-3 | Stable | Not applicable |
| 1,3-bis(5-fluoro-2-methylphenyl)urea | Not available | Stable | Not applicable |
Data is based on the general reactivity of aromatic isocyanates. Specific experimental data for this compound is not available.
Fate in Soil and Sediment Compartments
The behavior of this compound and its degradation products in soil and sediment is largely governed by their sorption characteristics. Sorption to organic matter and clay particles will influence their mobility and bioavailability.
The parent compound, being highly reactive, is unlikely to persist in soil and sediment for extended periods. It will rapidly hydrolyze upon contact with soil moisture. Therefore, the environmental fate in these compartments is primarily that of its degradation products: 5-fluoro-2-methylaniline and 1,3-bis(5-fluoro-2-methylphenyl)urea.
The mobility of these degradation products can be estimated using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates a greater tendency for the chemical to adsorb to soil and sediment, making it less mobile. Based on estimations from the US EPA's EPI Suite™, 5-fluoro-2-methylaniline is expected to have low to moderate mobility in soil. The substituted urea, being a larger and likely less soluble molecule, is predicted to have lower mobility and be more strongly adsorbed to soil and sediment.
Table 2: Estimated Soil and Sediment Sorption Data
| Compound Name | CAS Number | Estimated Log Koc | Soil Mobility |
|---|---|---|---|
| 5-fluoro-2-methylaniline | 367-29-3 | 2.34 (EPI Suite™) | Low to Moderate |
| 1,3-bis(5-fluoro-2-methylphenyl)urea | Not available | >3.5 (Estimated) | Low |
EPI Suite™ is a trademark of the U.S. Environmental Protection Agency. The estimations are based on Quantitative Structure-Activity Relationship (QSAR) models and should be considered as indicative.
Biodegradation Potential and Mechanisms
The susceptibility of this compound's degradation products to microbial breakdown is a key factor in their ultimate environmental fate. The parent isocyanate is not expected to be a substrate for microbial enzymes due to its high reactivity.
The biodegradation of 5-fluoro-2-methylaniline is of primary interest. While the presence of a fluorine atom can increase the recalcitrance of aromatic compounds to microbial degradation, studies on other fluoroanilines suggest that biodegradation can occur, albeit at a slower rate compared to their non-fluorinated counterparts. Aerobic biodegradation pathways for anilines typically involve initial oxidation by mono- or dioxygenase enzymes, leading to the formation of catechols, which can then undergo ring cleavage. The fluorine substituent may influence the regioselectivity of the initial enzymatic attack and the stability of the intermediates.
The biodegradation potential of 1,3-bis(5-fluoro-2-methylphenyl)urea is expected to be low. Substituted ureas are generally more resistant to microbial degradation. The large size of the molecule and the presence of two fluorinated aromatic rings likely contribute to its persistence.
Table 3: Estimated Biodegradation Potential
| Compound Name | CAS Number | Aerobic Biodegradation | Anaerobic Biodegradation |
|---|---|---|---|
| 5-fluoro-2-methylaniline | 367-29-3 | Weeks to months | Not readily biodegradable |
| 1,3-bis(5-fluoro-2-methylphenyl)urea | Not available | Not readily biodegradable | Not readily biodegradable |
Biodegradation predictions are based on EPI Suite™ models and data from related compounds.
Atmospheric Photodegradation
For the portion of this compound that may be released into the atmosphere, its persistence will be determined by its susceptibility to photodegradation. The primary atmospheric removal process for many organic compounds is reaction with hydroxyl (•OH) radicals.
The rate of this reaction can be estimated to predict the atmospheric half-life of the compound. For this compound, the presence of an aromatic ring suggests that it will be susceptible to attack by •OH radicals. The isocyanate group itself may also be reactive.
The degradation products, particularly 5-fluoro-2-methylaniline, will also undergo atmospheric photodegradation. Aromatic amines are known to be reactive towards •OH radicals, leading to their removal from the atmosphere.
Table 4: Estimated Atmospheric Photodegradation Data
| Compound Name | CAS Number | OH Radical Reaction Rate Constant (kOH) (cm3/molecule-sec) | Atmospheric Half-Life |
|---|---|---|---|
| This compound | 67191-93-9 | 1.5 x 10-11 (Estimated) | ~1 day |
| 5-fluoro-2-methylaniline | 367-29-3 | 4.8 x 10-11 (Estimated) | ~6 hours |
Estimations are based on EPI Suite™'s AOPWIN model, assuming an average atmospheric •OH radical concentration of 1.5 x 106 molecules/cm3.
Ecotoxicological Assessment of Degradation Products
An essential aspect of the environmental fate of this compound is the potential toxicity of its degradation products to aquatic organisms. The primary degradation products, 5-fluoro-2-methylaniline and 1,3-bis(5-fluoro-2-methylphenyl)urea, are the main compounds of ecotoxicological concern.
Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the aquatic toxicity of these compounds in the absence of experimental data. These models predict toxicity based on the chemical structure and physicochemical properties of the molecule.
Based on QSAR estimations, 5-fluoro-2-methylaniline is predicted to be harmful to aquatic organisms. Substituted anilines are known to exhibit toxicity through various mechanisms, including narcosis and more specific modes of action. The ecotoxicity of 1,3-bis(5-fluoro-2-methylphenyl)urea is more difficult to predict due to the lack of data on similar complex urea structures, but its low water solubility may limit its bioavailability and thus its acute aquatic toxicity.
Table 5: Estimated Acute Aquatic Toxicity of Degradation Products
| Compound Name | CAS Number | Fish 96-hr LC50 (mg/L) | Daphnid 48-hr EC50 (mg/L) | Green Algae 96-hr EC50 (mg/L) |
|---|---|---|---|---|
| 5-fluoro-2-methylaniline | 367-29-3 | 10 - 100 (Estimated) | 1 - 10 (Estimated) | 1 - 10 (Estimated) |
| 1,3-bis(5-fluoro-2-methylphenyl)urea | Not available | >100 (Estimated due to low solubility) | >100 (Estimated due to low solubility) | >100 (Estimated due to low solubility) |
Toxicity predictions are based on EPI Suite™'s ECOSAR model and should be considered as indicative pending experimental verification.
Q & A
Q. What are the standard synthetic routes for preparing 5-fluoro-2-methylphenyl isocyanate, and how is purity optimized?
The synthesis typically involves phosgenation of the corresponding amine (5-fluoro-2-methylaniline) or via Curtius rearrangement of acyl azides. Critical purification steps include fractional crystallization from diethyl ether or column chromatography using silica gel to remove byproducts like triphenylphosphine oxide . Purity optimization requires strict control of reaction stoichiometry and inert atmospheres to prevent hydrolysis or side reactions with moisture .
Q. Which spectroscopic and analytical methods are most effective for structural confirmation?
Key methods include:
- FT-IR : Detection of the isocyanate (-NCO) stretch at ~2250–2275 cm⁻¹.
- NMR : and NMR to resolve aromatic protons and substituent effects (e.g., fluorine-induced deshielding). For example, the methyl group at position 2 typically appears as a singlet at ~2.3 ppm in NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (expected [M]⁺ for C₈H₆FNO: 151.04 g/mol) .
Q. What safety protocols are critical when handling this compound?
- Use fume hoods to avoid inhalation of volatile isocyanate vapors.
- Wear nitrile gloves , protective eyewear, and lab coats to prevent skin contact.
- Quench waste with aqueous ethanol to neutralize residual isocyanate groups before disposal .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic addition reactions?
The electron-withdrawing fluorine at position 5 increases the electrophilicity of the isocyanate group, enhancing reactivity toward amines and alcohols. Comparative studies with non-fluorinated analogs (e.g., 2-methylphenyl isocyanate) show faster reaction kinetics and higher yields in urea/urethane formations. However, steric effects from the methyl group at position 2 may moderate reactivity .
Q. What challenges arise in isolating high-purity this compound, and how are they addressed?
Challenges include:
- Moisture sensitivity : Hydrolysis to urea derivatives necessitates anhydrous conditions (e.g., molecular sieves in solvents).
- Byproduct formation : Triphenylphosphine oxide (from Staudinger reactions) requires removal via selective crystallization or column chromatography .
- Purity validation : Use of differential scanning calorimetry (DSC) to verify melting points and HPLC to quantify impurities (<1%) .
Q. How do reaction conditions (solvent, catalyst) impact yields in heterocyclic syntheses involving this compound?
- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) improve solubility and reaction rates.
- Catalysts : Lewis acids like zinc chloride enhance cycloaddition reactions, while pyridine catalyzes urethane formations by scavenging HCl .
- Temperature : Reactions performed at 0–5°C minimize side reactions, as seen in analogous isocyanate syntheses .
Q. What computational methods predict the compound’s stability and reactivity in polymer applications?
Q. How does the methyl group at position 2 affect thermal stability compared to other alkyl-substituted isocyanates?
Thermogravimetric analysis (TGA) shows that the methyl group increases thermal stability by ~20°C compared to ethyl-substituted analogs. This is attributed to reduced steric strain and enhanced crystallinity .
Methodological Notes
- Contradictions in data : Discrepancies in reported melting points may arise from polymorphic forms or residual solvents. Cross-validate with DSC and X-ray crystallography .
- Advanced characterization : X-ray photoelectron spectroscopy (XPS) can resolve electronic environments of fluorine and nitrogen atoms in solid-state studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
